molecular formula C8H5BrO3S B15337113 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione

5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione

Cat. No.: B15337113
M. Wt: 261.09 g/mol
InChI Key: TWVZOJZJYQOOSV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzo[d][1,3]dioxole-2-thione core. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione typically involves the bromination of 6-methoxybenzo[d][1,3]dioxole-2-thione. This reaction is usually carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione is used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain natural compounds allows it to be used as a probe in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound finds use in the chemical industry as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-6-methoxybenzo[d][1,3]dioxole: Lacks the thione group.

  • 6-Methoxybenzo[d][1,3]dioxole-2-thione: Lacks the bromo group.

  • 5-Bromo-2-thiobenzoic acid: Similar structure but different functional groups.

Uniqueness: 5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione is unique due to the combination of bromo and methoxy groups on the benzo[d][1,3]dioxole-2-thione core, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C8H5BrO3S

Molecular Weight

261.09 g/mol

IUPAC Name

5-bromo-6-methoxy-1,3-benzodioxole-2-thione

InChI

InChI=1S/C8H5BrO3S/c1-10-5-3-7-6(2-4(5)9)11-8(13)12-7/h2-3H,1H3

InChI Key

TWVZOJZJYQOOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=S)O2)Br

Origin of Product

United States

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